2-Bromo-6-methyl-[1,2,4]triazolo[1,5-A]pyrazine
Description
2-Bromo-6-methyl-[1,2,4]triazolo[1,5-A]pyrazine is a nitrogen-rich heterocyclic compound characterized by a fused triazole-pyrazine core. The bromine substituent at the 2-position and methyl group at the 6-position confer distinct electronic and steric properties, making it a versatile intermediate in medicinal chemistry and materials science.
Properties
Molecular Formula |
C6H5BrN4 |
|---|---|
Molecular Weight |
213.03 g/mol |
IUPAC Name |
2-bromo-6-methyl-[1,2,4]triazolo[1,5-a]pyrazine |
InChI |
InChI=1S/C6H5BrN4/c1-4-3-11-5(2-8-4)9-6(7)10-11/h2-3H,1H3 |
InChI Key |
RHGBAVUXWGDJDO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C(=NC(=N2)Br)C=N1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-methyl-[1,2,4]triazolo[1,5-A]pyrazine typically involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This method is catalyst-free and additive-free, making it an eco-friendly approach. The reaction proceeds through a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound .
Industrial Production Methods
the microwave-mediated synthesis mentioned above can be scaled up for industrial applications due to its efficiency and high yield .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-methyl-[1,2,4]triazolo[1,5-A]pyrazine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives of the compound .
Scientific Research Applications
2-Bromo-6-methyl-[1,2,4]triazolo[1,5-A]pyrazine has several applications in scientific research:
Medicinal Chemistry: It is used in the design and development of drugs due to its potential biological activities.
Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Material Science: It has applications in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Bromo-6-methyl-[1,2,4]triazolo[1,5-A]pyrazine involves its interaction with specific molecular targets in biological systems. These targets can include enzymes, receptors, and other proteins. The exact pathways and molecular interactions depend on the specific application and biological context .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares 2-bromo-6-methyl-[1,2,4]triazolo[1,5-A]pyrazine with key analogs:
Key Observations :
- Bromine vs. Chlorine : Brominated derivatives (e.g., 6-bromo analog) exhibit higher reactivity in SNAr compared to chlorinated counterparts (e.g., 8-chloro), attributed to bromine’s superior leaving-group ability .
- Methyl Substituents : Methyl groups (e.g., 2-CH₃) enhance lipophilicity and metabolic stability, as seen in piperazine-linked triazolopyrazines with oral bioavailability up to 89% .
Biological Activity
2-Bromo-6-methyl-[1,2,4]triazolo[1,5-A]pyrazine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structure and potential biological activities. The presence of bromine and methyl substituents significantly influences its chemical reactivity and biological properties, making it a subject of interest for various therapeutic applications.
- Molecular Formula : C7H6BrN3
- Molecular Weight : 212.05 g/mol
- Structure : The compound features a triazolopyrazine ring system with a bromine atom and a methyl group, which are crucial for its biological activity.
Synthesis Methods
The synthesis of this compound can be achieved through several methods:
- Microwave-Mediated Synthesis : An eco-friendly method that allows for high yields without the need for catalysts or additives.
- Oxidative Cyclization : Involves the use of oxidizers such as sodium hypochlorite or manganese dioxide to facilitate the reaction.
Biological Activity
Research indicates that this compound exhibits several noteworthy biological activities:
Antitumor Activity
Preliminary studies have shown that derivatives of triazolo[1,5-a]pyrazines may possess significant antitumor properties. For instance, related compounds have demonstrated inhibitory effects against various cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) with IC50 values in the micromolar range.
| Compound | Cell Line | IC50 Value (µM) |
|---|---|---|
| 22i | A549 | 0.83 ± 0.07 |
| 22i | MCF-7 | 0.15 ± 0.08 |
| 22i | HeLa | 2.85 ± 0.74 |
These findings suggest that modifications on the triazolo[1,5-a]pyrazine framework could enhance its anticancer efficacy .
Kinase Inhibition
Studies have also focused on the compound's role as an inhibitor of specific kinases involved in cancer progression:
- c-Met Kinase : Essential for tumor growth and metastasis.
- VEGFR-2 : Involved in angiogenesis.
In one study, a derivative exhibited an IC50 value of 26 nM against c-Met kinase, indicating potent inhibitory activity .
The mechanism of action for this compound appears to involve:
- Binding Affinity : Interaction with specific molecular targets in biological systems.
- Cell Cycle Arrest : Induction of apoptosis in cancer cells through modulation of signaling pathways.
Case Study
A recent investigation into a related compound showed that it inhibited cell proliferation by inducing G0/G1 phase arrest and promoting late apoptosis in A549 cells. This was corroborated by Western blot analyses revealing decreased expression of c-Met and VEGFR-2 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
